molecular formula C16H19N5O2 B2479724 N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide CAS No. 2034424-49-0

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B2479724
CAS No.: 2034424-49-0
M. Wt: 313.361
InChI Key: DIKVVFFBGOSMRA-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the Triazole and Pyrrolidine Rings: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Acetamide Group: This final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s triazole and pyrrolidine rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide: Unique due to its specific combination of functional groups.

    N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)butyramide: Similar structure but with a butyramide group.

Uniqueness

This compound is unique due to its specific combination of a triazole ring, a pyrrolidine ring, and an acetamide group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-12(22)17-9-16(23)20-8-7-14(10-20)21-11-15(18-19-21)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKVVFFBGOSMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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